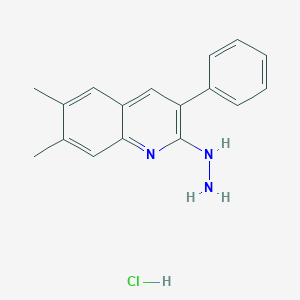
2-(2,2,2-Trifluoroethyl)hexane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal: is an organic compound with the molecular formula C8H15F3O2. It is a derivative of acetaldehyde and is characterized by the presence of a trifluoroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal typically involves the reaction of n-butyl alcohol with 2,2,2-trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial distillation equipment to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl groups into molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving acetals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal involves its ability to act as a protecting group for aldehydes and ketones. The acetal group can be hydrolyzed under acidic conditions to release the original aldehyde or ketone. This property is utilized in various synthetic pathways to protect sensitive functional groups during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
n-Butyl acetaldehyde acetal: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethylacetaldehyde acetal: Similar structure but without the n-butyl group, affecting its solubility and reactivity.
n-Butyl 2,2,2-trifluoroethyl ketone: Contains a ketone group instead of an acetal group, leading to different chemical properties.
Uniqueness: n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal is unique due to the presence of both the n-butyl and trifluoroethyl groups. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C8H15F3O2 |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)hexane-1,1-diol |
InChI |
InChI=1S/C8H15F3O2/c1-2-3-4-6(7(12)13)5-8(9,10)11/h6-7,12-13H,2-5H2,1H3 |
InChI-Schlüssel |
ZAEIQOLUTRNIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(F)(F)F)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)





![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)




